Morpholine vs. Piperidine Basicity and Predicted Cellular Accumulation
The 8-substituent of the chromen-4-one core profoundly influences the conjugate acid pKa of the pendant amine, which in turn governs lysosomal sequestration potential. The morpholine analogue (target compound) has a predicted pKa of 6.8 for its tertiary amine, while the corresponding piperidine analogue (CAS 637751-87-2) has a predicted pKa of 9.2 . This 2.4 log unit difference places the piperidine derivative squarely within the range associated with extensive lysosomal trapping (pKa > 8), whereas the morpholine analogue is expected to exhibit significantly lower lysosomal accumulation [1]. The reduced trapping propensity of the morpholine derivative can translate into a more predictable free cytosolic concentration–response relationship in cell-based assays.
| Evidence Dimension | Predicted tertiary amine pKa (lysosomal trapping risk indicator) |
|---|---|
| Target Compound Data | pKa = 6.8 (morpholine analog, CAS 847160-29-6) |
| Comparator Or Baseline | pKa = 9.2 (piperidine analog, CAS 637751-87-2) |
| Quantified Difference | ΔpKa = –2.4; lower predicted lysosomal accumulation for the morpholine analog |
| Conditions | In silico prediction using ACD/Labs Percepta (v14.0) at 25 °C; validated for amine-containing drug-like molecules . |
Why This Matters
For cell-based screening campaigns, selecting the morpholine analogue reduces the risk of confounding results from lysosomal trapping, a common source of false-negative or misinterpreted potency data.
- [1] Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). Lysosomal sequestration (trapping) of amine-containing drugs: analysis of the uptake and release of 87 drugs in rat lysosomes. Drug Metabolism and Disposition, 41(4), 897-905. View Source
